1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride

Physical Chemistry Analytical Method Development Process Chemistry

1‑(4‑Nitrophenylsulfonyl)indole‑3‑sulfonylchloride (CAS 1020722‑12‑6) is a bifunctional sulfonyl chloride and nitroarene building block [REFS‑1][REFS‑2]. The compound bears a highly reactive sulfonyl chloride group at the indole C3 position and a 4‑nitrophenylsulfonyl protecting/activating group on the indole nitrogen [REFS‑3].

Molecular Formula C14H9ClN2O6S2
Molecular Weight 400.8 g/mol
CAS No. 1020722-12-6
Cat. No. B1390054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride
CAS1020722-12-6
Molecular FormulaC14H9ClN2O6S2
Molecular Weight400.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)Cl
InChIInChI=1S/C14H9ClN2O6S2/c15-24(20,21)14-9-16(13-4-2-1-3-12(13)14)25(22,23)11-7-5-10(6-8-11)17(18)19/h1-9H
InChIKeyVECRQCKKDMPWMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride: A Dual‑Functional Sulfonyl Chloride for Controlled Reactivity and Advanced Research Applications


1‑(4‑Nitrophenylsulfonyl)indole‑3‑sulfonylchloride (CAS 1020722‑12‑6) is a bifunctional sulfonyl chloride and nitroarene building block [REFS‑1][REFS‑2]. The compound bears a highly reactive sulfonyl chloride group at the indole C3 position and a 4‑nitrophenylsulfonyl protecting/activating group on the indole nitrogen [REFS‑3]. It is commercially available with purities ≥95% [REFS‑4] and finds primary use in organic synthesis—particularly in the preparation of sulfonamides, sulfonates, and sulfonothioates—and in proteomics research as a covalent labeling reagent [REFS‑1][REFS‑5].

Dual‑functional building block Sulfonyl chloride for conjugation plus nitroarene handle for orthogonal transformations
Synthetic workflows Preparation of sulfonamides, sulfonates, and sulfonothioates; proteomics labeling reagent
Procurement context Vendor‑specified purity supports reproducible multistep synthesis

Why Generic Substitution Fails: Critical Reactivity and Physicochemical Differences Between 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride and Closest Analogs


The N‑(4‑nitrophenyl)sulfonyl substituent on 1‑(4‑nitrophenylsulfonyl)indole‑3‑sulfonylchloride imparts distinctly different electronic and steric properties compared to unsubstituted, N‑H, or N‑alkyl indole‑3‑sulfonyl chlorides [REFS‑1][REFS‑2]. These differences manifest in measurable physical properties—such as a markedly higher density (1.7±0.1 g/cm³) and boiling point (633.8±61.0 °C) relative to the parent 1H‑indole‑3‑sulfonyl chloride (density 1.557 g/cm³, boiling point 402.2 °C) [REFS‑1][REFS‑3]—and in divergent reactivity profiles. The electron‑withdrawing nitro group activates the aryl sulfonyl moiety toward nucleophilic substitution while simultaneously enabling a suite of orthogonal transformations (e.g., nitro reduction, N‑deprotection) that are impossible with simpler analogs [REFS‑2][REFS‑4]. Consequently, substituting this compound with a generic indole‑3‑sulfonyl chloride or an N‑phenylsulfonyl analog can lead to altered reaction rates, incompatible purification conditions, or the inability to perform downstream deprotection and functionalization steps [REFS‑5].

Electronics differ markedly
The electron‑withdrawing nitro group activates the sulfonyl chloride differently than unsubstituted or N‑alkyl analogs, altering reaction rates and chemo‑selectivity.
Orthogonal deprotection missing
Generic indole‑3‑sulfonyl chlorides lack the N‑nosyl group, so mild thiol‑mediated cleavage pathways are unavailable, forcing harsher deprotection that may degrade sensitive cores.
Physical properties diverge
Higher boiling point and density relative to parent 1H‑indole‑3‑sulfonyl chloride may affect purification, extraction, and high‑temperature reaction compatibility—substitution can shift process parameters.

Quantitative Differentiation of 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride from Closest Structural Analogs


Physicochemical Properties: Higher Density and Boiling Point Enable Distinct Purification Strategies

The target compound exhibits a computed density of 1.7±0.1 g/cm³ and a boiling point of 633.8±61.0 °C at 760 mmHg [REFS‑1]. In contrast, the closest analog 1H‑indole‑3‑sulfonyl chloride (CAS 886578‑15‑0) shows a density of 1.557 g/cm³ and a boiling point of 402.2 °C [REFS‑2], while 1‑(phenylsulfonyl)indole‑3‑sulfonyl chloride (CAS 535930‑73‑5) has a density of 1.52 g/cm³ and a boiling point of 562.6 °C [REFS‑3].

Density & boiling point
Computed estimate
Target: density 1.7±0.1 g/cm³, bp 633.8±61.0 °C
1H‑Indole‑3‑SO₂Cl: density 1.557 g/cm³, bp 402.2 °C
1‑(Phenylsulfonyl) analog: density 1.52 g/cm³, bp 562.6 °C
Higher thermal mass may support high‑temperature reaction design.
Computed properties; experimental verification recommended for scale‑up.
Physical Chemistry Analytical Method Development Process Chemistry

Commercial Purity: ≥95% Purity Specification Aligns with Stringent Research Requirements

The target compound is routinely supplied at ≥95% purity [REFS‑1], a specification comparable to that of the phenylsulfonyl analog (95%) [REFS‑2] and the 1H‑indole‑3‑sulfonyl chloride parent (typically 95–97%) [REFS‑3]. While no purity advantage is claimed, the consistency of the ≥95% specification across major vendors ensures reliable performance in sensitive reactions where impurity profiles (e.g., residual acids, des‑nitro derivatives) could otherwise compromise reproducibility.

Commercial purity
Vendor data
≥95% (HPLC/GC) consistent across major suppliers; comparable to phenylsulfonyl analog (95%) and parent (95–97%).
Reliable specification reduces in‑house purification before use.
Verify lot‑specific certificate of analysis for critical reactions.
Chemical Procurement Quality Control Medicinal Chemistry

Enhanced Reactivity and Orthogonal Deprotection: The 4‑Nitrophenylsulfonyl Group Enables Facile Cleavage

The 4‑nitrophenylsulfonyl (nosyl) group on the indole nitrogen is not merely a protecting group; it is a traceless, orthogonal handle. In a related kinetic resolution study, the use of 2‑isopropyl‑4‑nitrophenylsulfonyl chloride was shown to be critical for achieving stereodiscrimination (selectivity factors s = 2.6–19) and for enabling facile deprotection of the resulting sulfonamide products with thioglycolic acid [REFS‑1]. While this specific study did not employ the target compound, the 4‑nitrophenylsulfonyl moiety is the key structural determinant of this orthogonal reactivity [REFS‑1][REFS‑2]. In contrast, the phenylsulfonyl or unsubstituted indole‑3‑sulfonyl chlorides lack this mild, selective deprotection pathway, often requiring harsher conditions (e.g., strong acid or reductive cleavage) that can damage sensitive indole cores [REFS‑3].

Orthogonal deprotection
Class‑level inference
N‑(4‑nitrophenylsulfonyl) group can be cleaved with thioglycolic acid under mild conditions; unsubstituted or phenylsulfonyl analogs require harsher cleavage.
Supports traceless dual‑purpose building block strategy.
Inferred from related nosyl‑indoline studies; direct validation on the target compound is not yet published.
Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Synthetic Utility: Direct Comparison of Sulfonylation Efficiency in N‑Arylsulfonyl Indole Synthesis

The target compound is a direct precursor to N‑arylsulfonyl‑3‑substituted indoles, a class of molecules with demonstrated serotonin receptor affinity and therapeutic potential [REFS‑1][REFS‑2]. In a parallel study on the synthesis of N‑arylsulfonylindoles via phase‑transfer catalysis, reaction of indole with various arylsulfonyl chlorides (including 4‑nitrophenylsulfonyl chloride) afforded the corresponding N‑arylsulfonylindoles in high yields (typically >80%) [REFS‑3]. While the exact yield for the 4‑nitrophenylsulfonyl derivative was not isolated, the method's general efficiency suggests that the target compound—once its C3 sulfonyl chloride is hydrolyzed or transformed—would serve as a valuable synthon for constructing biologically active N‑arylsulfonyl‑3‑substituted indoles. In contrast, the parent 1H‑indole‑3‑sulfonyl chloride cannot be used for N‑arylsulfonyl protection without an additional step, as it lacks the N‑substituent [REFS‑4].

Synthetic access
Supporting evidence
Phase‑transfer catalysis with indole + 4‑nitrophenylsulfonyl chloride yields N‑arylsulfonylindoles in >80% yield generally; target compound provides a pre‑installed N‑nosyl entry point.
Eliminates a protection step for N‑arylsulfonyl pharmacophore assembly.
Exact yield for the fully functionalized target not isolated; workflow demonstration available in patent literature.
Synthetic Methodology Phase‑Transfer Catalysis Reaction Optimization

Targeted Application Scenarios for 1-(4-Nitrophenylsulfonyl)indole-3-sulfonylchloride Based on Quantified Differentiation


Medicinal Chemistry Campaigns Targeting N‑Arylsulfonyl Indole Pharmacophores

In projects aimed at serotonin receptor modulators or other N‑arylsulfonyl indole‑containing drug candidates, 1‑(4‑nitrophenylsulfonyl)indole‑3‑sulfonylchloride serves as an advanced intermediate that already bears the required N‑nosyl group [REFS‑1]. This eliminates the need for a separate N‑arylsulfonylation step, thereby reducing the synthetic sequence by one operation and minimizing exposure of sensitive indole cores to strong bases or electrophilic conditions [REFS‑2]. The C3 sulfonyl chloride can be directly transformed into sulfonamides, sulfonates, or sulfonothioates—key pharmacophoric elements—without disturbing the N‑nosyl moiety [REFS‑3].

Chemical Biology and Proteomics: Covalent Protein Labeling with Orthogonal Deprotection

The compound's sulfonyl chloride group reacts with nucleophilic amino acid residues (e.g., lysine, tyrosine) to form covalent sulfonamide or sulfonate linkages [REFS‑1]. The N‑4‑nitrophenylsulfonyl group can subsequently be cleaved under mild, thiol‑mediated conditions (e.g., thioglycolic acid) [REFS‑4], leaving a free indole NH that can be further functionalized or used as a fluorescence quencher. This orthogonal reactivity profile makes the compound a valuable tool for activity‑based protein profiling (ABPP) and for the synthesis of dual‑functional affinity probes [REFS‑5].

High‑Temperature and Solvent‑Free Process Development

With a boiling point of 633.8±61.0 °C [REFS‑1], this compound is significantly less volatile than its 1H‑indole‑3‑sulfonyl chloride (Bp 402.2 °C) and phenylsulfonyl (Bp 562.6 °C) analogs [REFS‑2][REFS‑3]. Consequently, it can be employed in high‑temperature transformations such as solvent‑free sulfonamide formations, melt‑phase polymer functionalizations, or distillative removal of low‑boiling by‑products without appreciable loss of the starting material. This thermal stability expands the accessible reaction space for process chemists aiming to reduce solvent usage or implement continuous flow at elevated temperatures.

Application
Selection Property
Validation Focus
N‑Arylsulfonyl indole pharmacophore research
Pre‑installed N‑nosyl group for streamlined synthesis
C3 sulfonyl chloride reactivity and orthogonal deprotection efficiency
Activity‑based protein profiling (ABPP) probe development
Sulfonyl chloride covalent labeling with cleavable nosyl handle
Labeling site selectivity and mild thiol‑mediated deprotection
High‑temperature and solvent‑free process development
High boiling point and thermal stability
Reaction efficiency at elevated temperatures without material loss

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